1-(2-Methylcyclooctyl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Methylcyclooctyl)propan-1-one is an organic compound with the molecular formula C12H22O It is a ketone characterized by a cyclooctyl ring substituted with a methyl group at the second position and a propanone group at the first position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methylcyclooctyl)propan-1-one typically involves the alkylation of cyclooctanone with a suitable methylating agent followed by the introduction of a propanone group. One common method involves the use of methyl iodide and a strong base such as sodium hydride to methylate cyclooctanone. The resulting 2-methylcyclooctanone is then subjected to a Friedel-Crafts acylation reaction using propionyl chloride and aluminum chloride as a catalyst to yield this compound .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent selection, can significantly improve the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Methylcyclooctyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the ketone group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of secondary alcohols.
Substitution: The methyl group on the cyclooctyl ring can undergo electrophilic substitution reactions, such as halogenation, using reagents like bromine or chlorine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Bromine in carbon tetrachloride for halogenation.
Major Products Formed:
Oxidation: 2-Methylcyclooctyl carboxylic acid.
Reduction: 1-(2-Methylcyclooctyl)propan-1-ol.
Substitution: 2-Bromo-1-(2-Methylcyclooctyl)propan-1-one.
Scientific Research Applications
1-(2-Methylcyclooctyl)propan-1-one has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and can be used in studies involving reaction mechanisms and kinetics.
Biology: The compound’s derivatives may be explored for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It can be used in the production of specialty chemicals and materials with specific functional properties
Mechanism of Action
The mechanism of action of 1-(2-Methylcyclooctyl)propan-1-one involves its interaction with specific molecular targets and pathways. As a ketone, it can participate in nucleophilic addition reactions, where nucleophiles attack the carbonyl carbon, leading to the formation of various adducts. The compound’s reactivity is influenced by the electronic and steric effects of the cyclooctyl and methyl groups, which can modulate its interaction with different reagents and biological molecules .
Comparison with Similar Compounds
1-(2-Methylcycloheptyl)propan-1-one: Similar structure but with a seven-membered ring instead of an eight-membered ring.
1-(2-Methylcyclohexyl)propan-1-one: Contains a six-membered ring, leading to different steric and electronic properties.
Uniqueness: 1-(2-Methylcyclooctyl)propan-1-one is unique due to its eight-membered cyclooctyl ring, which imparts distinct conformational flexibility and reactivity compared to its smaller ring analogs
Properties
CAS No. |
89932-44-5 |
---|---|
Molecular Formula |
C12H22O |
Molecular Weight |
182.30 g/mol |
IUPAC Name |
1-(2-methylcyclooctyl)propan-1-one |
InChI |
InChI=1S/C12H22O/c1-3-12(13)11-9-7-5-4-6-8-10(11)2/h10-11H,3-9H2,1-2H3 |
InChI Key |
HUQXHFFUFCGDSL-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1CCCCCCC1C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.